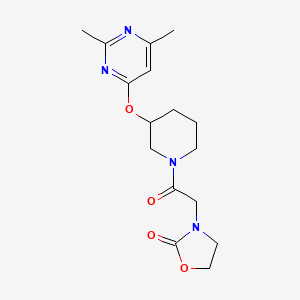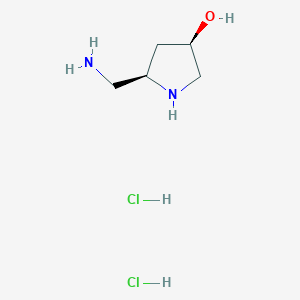![molecular formula C18H15ClN2O3 B2598632 1-[(3-Chlorophenyl)methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione CAS No. 898438-12-5](/img/structure/B2598632.png)
1-[(3-Chlorophenyl)methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Chlorophenyl)methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione is a useful research compound. Its molecular formula is C18H15ClN2O3 and its molecular weight is 342.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Transformations
Ring Transformation and Synthesis : The base-catalyzed ring transformation of certain β-lactams, including compounds with structural similarities to the chemical , showcases the versatility of these molecules in synthetic chemistry. These transformations, which involve the cleavage and rearrangement of molecular rings, highlight the potential for creating diverse and complex molecular architectures from simpler precursors (Sápi et al., 1997).
Photophysical Properties
Chromophore Development : Research into pyrazine-based chromophores, including the synthesis and study of their optical absorption and emission properties, indicates the potential for these compounds in developing new materials for electronic and photonic applications. The study of such chromophores explores how electron-donating and π-conjugated systems influence their emission and intramolecular charge transfer, underlining their utility in creating highly emissive materials (Hoffert et al., 2017).
Antimicrobial and Anti-inflammatory Agents
Novel Therapeutic Agents : The synthesis and biological evaluation of novel compounds, including pyrazole, isoxazole, and other heterocyclic derivatives bearing an aryl sulfonate moiety, have been explored for their antimicrobial and anti-inflammatory properties. Such studies demonstrate the potential of pyrazine derivatives in medicinal chemistry, offering pathways to new therapeutic agents (Kendre et al., 2015).
Electrochromic Materials
Polymeric Electrochromic Devices : Research into donor-acceptor polymeric electrochromic materials, utilizing pyrido[4,3-b]pyrazine as the acceptor unit, underscores the utility of such compounds in developing next-generation electrochromic devices. These studies reveal how different donor units can influence the electrochromic properties of polymers, including their coloration efficiency and response time, which are crucial for applications in smart windows and displays (Zhao et al., 2014).
Mécanisme D'action
Target of Action
Pyrrolopyrazine derivatives, which are structurally similar to “1-[(3-Chlorophenyl)methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione”, have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The specific targets of these compounds can vary depending on their exact structure and functional groups.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways related to their biological activities .
Result of Action
Similar compounds have been found to have a variety of effects, such as antimicrobial, anti-inflammatory, and antitumor activities .
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-24-16-8-3-2-7-15(16)21-10-9-20(17(22)18(21)23)12-13-5-4-6-14(19)11-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSVENYNNGPQQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2598553.png)
![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-3,5-dichlorobenzenecarboxamide](/img/structure/B2598554.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2598557.png)


![(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2598560.png)




![N-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methyl]-4-nitrobenzamide](/img/structure/B2598571.png)
![1-[4-(4-Methylpyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2598572.png)
